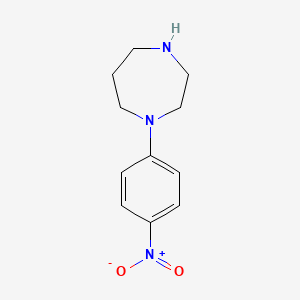

1-(4-Nitrophenyl)-1,4-diazepane

Descripción general

Descripción

“1-(4-Nitrophenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached . Compounds with these functional groups often exhibit interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)-1,4-diazepane” would likely be influenced by the diazepane ring and the nitrophenyl group. The diazepane ring can adopt various conformations due to the flexibility of the seven-membered ring . The nitrophenyl group is planar due to the conjugation of the benzene ring and the nitro group .Chemical Reactions Analysis

Compounds with nitrophenyl groups, like “1-(4-Nitrophenyl)-1,4-diazepane”, can undergo various reactions. For example, the nitro group can be reduced to an amino group . The phenyl ring can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitrophenyl)-1,4-diazepane” would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which would affect the compound’s reactivity . The diazepane ring could influence the compound’s solubility and conformational flexibility .Aplicaciones Científicas De Investigación

Chemical Structure and Reactivity

1-(4-Nitrophenyl)-1,4-diazepane derivatives have been employed in the synthesis of complex molecular structures, illustrating the versatility of these compounds in chemical synthesis. For instance, the iron(III) complexes of bis(phenolate) ligands, including derivatives of 1,4-diazepane, were studied as structural and reactive models for intradiol-cleaving enzymes. These complexes exhibit unique absorption spectral features and electrochemical properties, providing insights into the electronic structure and reactivity of enzyme analogs (Mayilmurugan et al., 2010).

Catalytic Applications

The catalytic capabilities of 1-(4-Nitrophenyl)-1,4-diazepane derivatives have also been explored. Manganese(III) complexes of 1,4-diazepane derivatives demonstrated effectiveness in olefin epoxidation reactions, showcasing the influence of ligand Lewis basicity on the reactivity and selectivity of these catalytic processes. Such studies highlight the potential of these compounds in fine chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).

Structural Analysis and Material Science

In material science and structural chemistry, the solid-phase synthesis and crystal structure analysis of 1-(4-Nitrophenyl)-1,4-diazepane derivatives provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds. These insights are crucial for the design of new materials with specific optical, electronic, or mechanical properties (Anthal et al., 2014).

Biological and Medicinal Chemistry Research

In the realm of biological and medicinal chemistry, 1-(4-Nitrophenyl)-1,4-diazepane derivatives have been investigated for their antimicrobial and anticancer properties. The synthesis and evaluation of these compounds have led to the identification of molecules with significant biological activity, providing a foundation for the development of new therapeutic agents (Verma et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, which are structurally similar to 1-(4-nitrophenyl)-1,4-diazepane, have target selectivity characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

This compound is hydrolyzed by these enzymes to yield 4-nitrophenol and butyric acid .

Pharmacokinetics

It’s known that similar compounds, such as apixaban, have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

It’s known that similar compounds, such as 4-nitrophenyl butyrate, are hydrolyzed by enzymes to yield 4-nitrophenol and butyric acid .

Action Environment

It’s known that the catalytic reduction of 4-nitrophenol, a structurally similar compound, in the presence of various reducing agents, is widely used to examine the activity of catalytic nanostructures in an aqueous environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIZDGKPDHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407851 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-1,4-diazepane | |

CAS RN |

214124-83-1 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

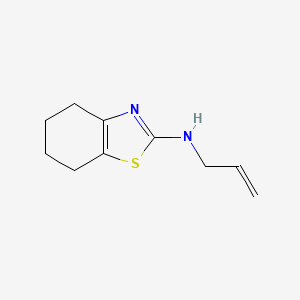

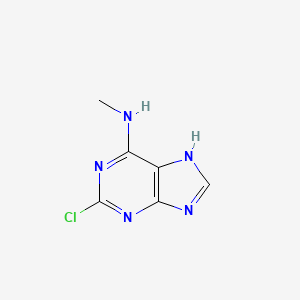

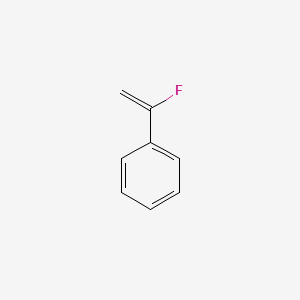

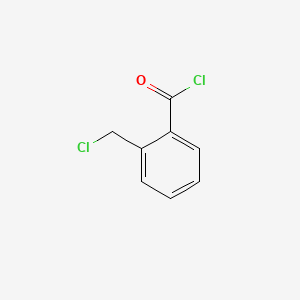

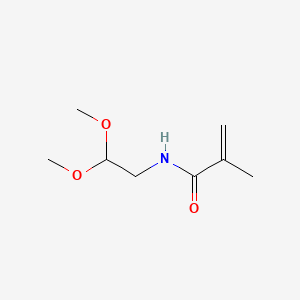

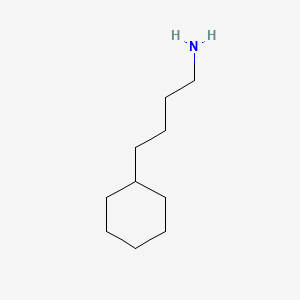

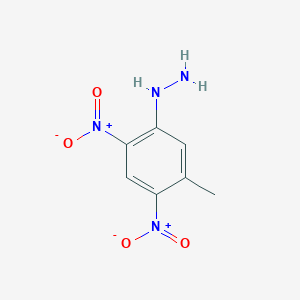

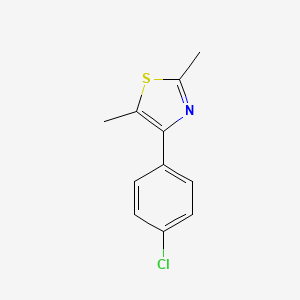

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)